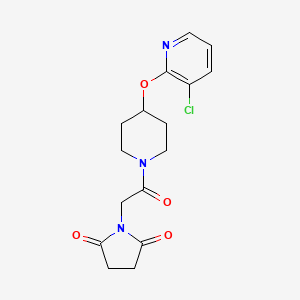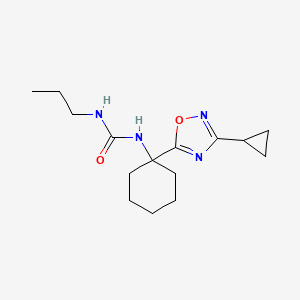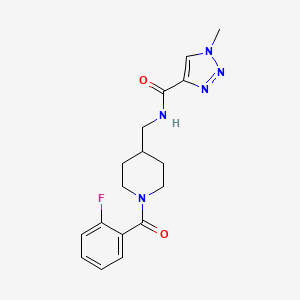
5-(4-Methylbenzyl)thiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazole derivatives, including 5-(4-Methylbenzyl)thiazol-2-amine hydrochloride , have shown promise in anticancer drug discovery. They are part of the structural framework of some clinically used anticancer drugs like dasatinib and alpelisib . These compounds exhibit potent inhibitory activity against a range of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .
Antimicrobial and Antifungal Properties
The thiazole ring is a common feature in many biologically active compounds with antimicrobial and antifungal properties. For example, sulfathiazole is a well-known antimicrobial drug, and abafungin is an effective antifungal medication . The structural analogs of thiazole have been explored for their potential to act as new antimicrobial and antifungal agents.
Neuroprotective Effects
Thiazole derivatives are investigated for their neuroprotective effects. They play a role in the synthesis of neurotransmitters like acetylcholine, which is crucial for the normal functioning of the nervous system . This makes them potential candidates for treating neurodegenerative diseases.
Anti-inflammatory and Analgesic Uses
Compounds with a thiazole core have been reported to possess significant anti-inflammatory and analgesic activities . This is attributed to their ability to modulate biochemical pathways involved in inflammation and pain perception.
Antihypertensive and Cardiovascular Applications
Some thiazole derivatives exhibit antihypertensive activity, which can be beneficial in the development of new cardiovascular drugs . They may work by affecting vascular smooth muscle tone or influencing the renin-angiotensin system.
Antiviral and Antiretroviral Effects
Thiazole compounds have been studied for their antiviral and antiretroviral activities. For instance, ritonavir, which contains a thiazole moiety, is a well-known antiretroviral drug used in the treatment of HIV/AIDS .
Anticonvulsant Properties
Research has indicated that thiazole derivatives can have anticonvulsant properties, making them potential candidates for the development of new treatments for epilepsy and other seizure disorders .
Antidiabetic Potential
The thiazole nucleus is being explored for its antidiabetic potential. Derivatives of thiazole are being studied for their ability to modulate blood glucose levels and improve insulin sensitivity .
Mecanismo De Acción
Target of Action
It is known that 2-aminothiazole derivatives, which include 5-(4-methylbenzyl)thiazol-2-amine hydrochloride, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is suggested that the bulky and highly lipophilic core of similar compounds could play a role both in the activity and cytotoxic profile .
Biochemical Pathways
It is known that 2-aminothiazole derivatives have broad pharmacological spectrum .
Result of Action
It is known that 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Action Environment
It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Propiedades
IUPAC Name |
5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8-2-4-9(5-3-8)6-10-7-13-11(12)14-10;/h2-5,7H,6H2,1H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQOEIGUGFHCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylbenzyl)thiazol-2-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2573877.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2573880.png)
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)
![3-Methyl-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2573885.png)

![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2573887.png)
![2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2573888.png)




![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2573894.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2573896.png)
